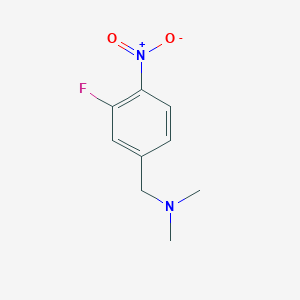

![molecular formula C27H25F2N3O2S B2416240 N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide CAS No. 533866-12-5](/img/structure/B2416240.png)

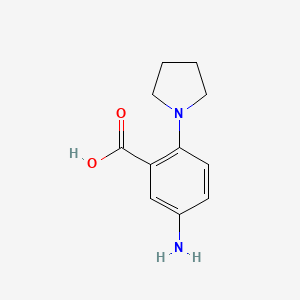

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring system attached to a 2,6-difluorobenzamide moiety via a sulfanyl and ethyl linkers. The indole ring system is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.Scientific Research Applications

Novel Insecticide Development

Research on compounds with unique chemical structures similar to the mentioned compound has led to the development of novel insecticides, such as Flubendiamide. This compound exhibits strong insecticidal activity against lepidopterous pests, including strains resistant to other insecticides. Its novel mode of action and safety for non-target organisms make it a promising agent for integrated pest management programs (Tohnishi et al., 2005).

Biomedical Imaging

Derivatives similar to the specified compound have been explored for their potential in biomedical imaging, specifically in the detection and monitoring of diseases like Alzheimer's. For instance, compounds like [18F]FDDNP have been used in positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients, providing a noninvasive technique for diagnosis and treatment monitoring (Shoghi-Jadid et al., 2002).

Antiulcer Activity

Novel derivatives of phenylethylamine, which share structural similarities with the specified compound, have shown significant antiulcer activity. These derivatives were synthesized to improve the solubility and bioavailability of their parent compounds, exhibiting notable effectiveness in preventing stress-induced gastric ulceration in rats. This research demonstrates the potential of these compounds in developing new antiulcer medications (Hosokami et al., 1995).

Polymer Science

In polymer science, acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups have been synthesized through reversible addition-fragmentation chain transfer (RAFT) polymerization. These copolymers, designed for bioconjugation, demonstrate the versatility of incorporating complex molecules similar to the specified compound into polymers for advanced materials applications (Rossi et al., 2008).

Acaricidal and Insecticidal Activities

Research on oxazoline derivatives containing a sulfur ether moiety, based on structural analogs like the mentioned compound, has shown outstanding acaricidal and insecticidal activities. These compounds are effective against mite eggs and larvae, and some exhibit strong activity against the oriental armyworm and mosquitoes, highlighting their potential in agricultural pest control (Yu et al., 2015).

Future Directions

properties

IUPAC Name |

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F2N3O2S/c1-17-10-11-18(2)22(14-17)31-25(33)16-35-24-15-32(23-9-4-3-6-19(23)24)13-12-30-27(34)26-20(28)7-5-8-21(26)29/h3-11,14-15H,12-13,16H2,1-2H3,(H,30,34)(H,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOUICWWZGPNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

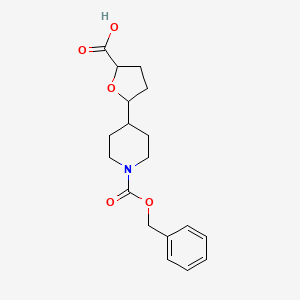

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2416159.png)

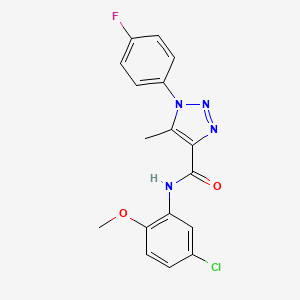

![3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2416162.png)

![N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B2416163.png)

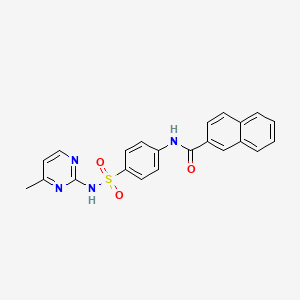

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide](/img/structure/B2416170.png)

![2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B2416179.png)

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2416180.png)